B1578798 Beta-Amyloid (1-17)

Beta-Amyloid (1-17)

Katalognummer: B1578798
Molekulargewicht: 2068.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (1-17) is a useful research compound. Molecular weight is 2068.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-17) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomarkers for Alzheimer’s Disease

Beta-Amyloid (1-17) has been studied as a potential biomarker for early detection of Alzheimer’s disease. Research indicates that the levels of different Aβ peptides, including Aβ(1-17), can provide insights into the risk and progression of AD. For instance, low plasma levels of Aβ(40) have been associated with an increased risk of developing AD, while Aβ(42) levels have shown less consistent predictive value .

Imaging Techniques

Positron Emission Tomography (PET) imaging has been utilized to visualize amyloid deposits in the brain, allowing for the assessment of Aβ accumulation in living patients. Compounds such as Pittsburgh Compound B (PIB) bind to aggregated forms of Aβ, providing a method to monitor disease progression and response to therapies .

Targeting Amyloid Pathology

Beta-Amyloid (1-17) is a critical target for therapeutic interventions aimed at reducing amyloid burden in the brain. Various strategies have been developed to inhibit Aβ aggregation or enhance its clearance:

  • Monoclonal Antibodies : Recent advancements include monoclonal antibodies like aducanumab and lecanemab that target aggregated forms of Aβ, showing promise in reducing amyloid plaques and improving cognitive function in early AD patients .
  • BACE Inhibitors : Inhibition of beta-secretase (BACE1), an enzyme involved in Aβ production, is another therapeutic approach. Several BACE inhibitors have progressed through clinical trials, although challenges such as off-target effects have hindered their development .

Case Studies

A notable case study involved the use of aducanumab in patients with early Alzheimer's disease. Clinical trials demonstrated that high-dose administration led to significant reductions in amyloid plaques as measured by PET imaging, correlating with slower cognitive decline . Another example is lecanemab, which showed moderate improvements in cognitive outcomes alongside reductions in amyloid levels after 18 months of treatment .

Neurotoxicity and Synaptic Dysfunction

Research has demonstrated that soluble oligomers of Aβ are more toxic than fibrillar aggregates, implicating these intermediates in synaptic dysfunction and neuronal cell death . The Beta-Amyloid (1-17) fragment plays a role in these processes by influencing neuronal signaling pathways and promoting inflammatory responses.

Genetic Studies

Genetic studies have linked mutations in genes associated with APP processing to increased production of toxic Aβ species. For instance, individuals with Down syndrome exhibit early-onset AD due to an extra copy of the APP gene, leading to accelerated amyloid deposition . Understanding these genetic factors is crucial for developing targeted therapies.

Eigenschaften

Molekulargewicht

2068.2

Sequenz

DAEFRHDSGYEVHHQKL

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.